molecular formula C15H17Cl2NO2 B2844555 2-Chloro-N-[1-(2-chloro-phenyl)-2-oxo-cyclohexyl]-N-methyl-acetamide CAS No. 750611-51-9

2-Chloro-N-[1-(2-chloro-phenyl)-2-oxo-cyclohexyl]-N-methyl-acetamide

Cat. No.: B2844555
CAS No.: 750611-51-9
M. Wt: 314.21
InChI Key: OWNJTNDBCTYHKG-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(2-chloro-phenyl)-2-oxo-cyclohexyl]-N-methyl-acetamide is an organic compound characterized by its unique chemical structure, which includes a cyclohexyl ring substituted with a 2-chloro-phenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(2-chloro-phenyl)-2-oxo-cyclohexyl]-N-methyl-acetamide typically involves multiple steps:

  • Formation of the Cyclohexyl Intermediate: : The initial step involves the preparation of the cyclohexyl intermediate. This can be achieved through the Friedel-Crafts acylation of cyclohexanone with 2-chloro-benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Introduction of the Acetamide Group: : The next step involves the introduction of the acetamide group. This can be done by reacting the cyclohexyl intermediate with N-methylacetamide in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Chlorination: : The final step involves the chlorination of the compound to introduce the 2-chloro substituent. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or carboxylic acids.

  • Reduction: : Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-N-[1-(2-chloro-phenyl)-2-oxo-cyclohexyl]-N-methyl-acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of chloro-substituted acetamides on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may be explored for its activity against various diseases, including its potential as an anti-inflammatory or anticancer agent.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for large-scale production processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[2-(2-oxo-pyrrolidin-1-yl)phenyl]acetamide: Similar structure with a pyrrolidinyl group instead of a cyclohexyl ring.

    N-Chloroacetyl-2,6-diethyl-aniline: Contains a chloroacetyl group and a diethyl-substituted aniline.

Uniqueness

2-Chloro-N-[1-(2-chloro-phenyl)-2-oxo-cyclohexyl]-N-methyl-acetamide is unique due to its specific combination of a cyclohexyl ring, chloro-phenyl group, and acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new uses for it in various fields.

Properties

IUPAC Name

2-chloro-N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO2/c1-18(14(20)10-16)15(9-5-4-8-13(15)19)11-6-2-3-7-12(11)17/h2-3,6-7H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNJTNDBCTYHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCl)C1(CCCCC1=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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